![molecular formula C11H13NO4 B1446321 2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid CAS No. 1955507-43-3](/img/structure/B1446321.png)
2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid
Overview
Description
“2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid” is a chemical compound with the IUPAC name 2-(tert-butoxycarbonyl)isonicotinic acid . It has a molecular weight of 223.23 . The compound is in solid form .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butyloxycarbonyl (BOC) group as a protecting group for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO4/c1-11(2,3)16-10(15)8-6-7(9(13)14)4-5-12-8/h4-6H,1-3H3,(H,13,14) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound could be involved in various chemical reactions. For instance, the BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The compound is in solid form . It has a molecular weight of 223.23 . More detailed physical and chemical properties are not available from the current search results.Scientific Research Applications
Synthesis of Racemic Amino Acid Derivatives
This compound serves as a precursor in the synthesis of racemic amino acid derivatives, particularly those containing the 1,2,4-triazole moiety. These derivatives exhibit a wide range of biological activities, including antimicrobial and antibacterial properties .
Organic Chemistry Research
In organic chemistry, it is used for the synthesis of various heterocyclic compounds. The tert-butoxycarbonyl group is a common protecting group in organic synthesis, especially for amines .
Pharmaceutical Intermediate
It acts as an intermediate in the production of pharmaceuticals. For example, it’s used in the synthesis of compounds related to the anti-HCV drug Velpatasvir, highlighting its importance in medicinal chemistry .
Thermodynamic Studies
The compound is utilized in thermodynamic studies to understand the spontaneity of reactions. It helps in analyzing the energy changes with conformation in reactions, which is crucial for designing efficient synthetic pathways .
Chiral Separation Processes
It is involved in chiral separation processes, which are essential for creating enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy .
Agricultural Science
Derivatives of this compound are used in agricultural science as potent fungicides, herbicides, and insecticides. The biological activity of these compounds makes them valuable for protecting crops .
Antifungal and Antitumor Agents
Research indicates that derivatives of 2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid can be developed into antifungal and antitumor agents, contributing to the field of oncology and infectious diseases .
Cytochrome P450 Inhibitors
These compounds are studied for their potential as inhibitors of cytochrome P450 14α-demethylase (CYP51), which is a target for antifungal drugs. This application is significant in the development of new antifungal therapies .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-6-7(9(13)14)4-5-12-8/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVTVUAYYAWTPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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